Cas no 1379324-91-0 (8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one)

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
- 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- 8-Bromo-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
- VEGQVKQLPZPWOM-UHFFFAOYSA-N
- AK531561
- Z1993522647
- 1379324-91-0
- C9H9BrN2O
- 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
- SCHEMBL3065999
- DB-208096
- C72522
- SY345366
- AKOS026506242
- CS-0187279
- MFCD16657835
- EN300-196407
- DS-19102
-
- MDL: MFCD16657835
- インチ: 1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13)
- InChIKey: VEGQVKQLPZPWOM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(NCCNC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 239.98983g/mol
- どういたいしつりょう: 239.98983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK323-50mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 97% | 50mg |
728.0CNY | 2021-07-12 | |
abcr | AB528529-100 mg |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one; . |
1379324-91-0 | 100mg |
€438.80 | 2023-06-14 | ||
TRC | B998995-10mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 10mg |
$ 95.00 | 2022-06-06 | ||
Chemenu | CM249134-1g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 1g |
$*** | 2023-03-31 | |
Alichem | A019094894-1g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 1g |
637.00 USD | 2021-06-17 | |
TRC | B998995-5mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 5mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-196407-0.1g |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 0.1g |
$258.0 | 2023-09-17 | ||
eNovation Chemicals LLC | D759389-250mg |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 97% | 250mg |
$400 | 2024-06-06 | |
eNovation Chemicals LLC | D759389-1g |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
1379324-91-0 | 97% | 1g |
$775 | 2024-06-06 | |
Chemenu | CM249134-5g |
8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one |
1379324-91-0 | 97% | 5g |
$1543 | 2021-06-17 |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
9. Book reviews
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-oneに関する追加情報
Professional Introduction to 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS No. 1379324-91-0)
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, identified by its Chemical Abstracts Service (CAS) number 1379324-91-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzodiazepine class, a well-studied group of molecules known for their psychoactive properties and therapeutic applications. The structural features of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, particularly the presence of a bromine substituent and a tetrahydropyridine ring system, contribute to its unique pharmacological profile and make it a subject of intense research interest.
The benzodiazepine scaffold is renowned for its ability to modulate the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The brominated derivative of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one introduces additional pharmacological complexity by potentially influencing metabolic pathways and binding affinities. Such modifications are often employed in drug design to optimize efficacy and reduce side effects.
In recent years, there has been a surge in research focused on developing novel benzodiazepine analogs with improved pharmacokinetic profiles and reduced dependence liability. The bromine atom in 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one serves as a key pharmacophore that may enhance binding interactions with target receptors while minimizing off-target effects. This has led to investigations into its potential applications in treating neurological disorders such as epilepsy and anxiety-related conditions.
One of the most compelling aspects of studying 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is its role as a precursor in synthesizing more complex derivatives. Researchers have leveraged this compound to develop novel ligands that exhibit selective binding to specific subtypes of GABA receptors. For instance, studies have explored its interactions with GABAA receptors subtypes such as α1β2γ2L and α2β3γ2L. These interactions are critical for understanding the mechanisms underlying anxiolytic effects and for designing drugs with enhanced selectivity.
The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the bromine atom at the 8-position is typically achieved through halogenation reactions under controlled conditions. These synthetic pathways not only provide insights into the structural diversity achievable within the benzodiazepine framework but also offer practical methods for producing related compounds for further pharmacological evaluation.
Advances in computational chemistry have further propelled the study of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one by enabling virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding affinities and identify potential drug candidates with high precision. By integrating experimental data with computational models, scientists can accelerate the discovery process and prioritize compounds for further investigation.
The therapeutic potential of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one extends beyond traditional benzodiazepine applications. Recent preclinical studies have suggested that this compound may exhibit neuroprotective properties due to its ability to modulate inflammatory pathways in the brain. In particular, researchers have observed reductions in pro-inflammatory cytokine levels following administration, which could make it a valuable candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of interest is the use of 8-bromo-2,3,4,5-tetrahydro-lH-l,4-Benzodiazepine-l ,one as an intermediate in developing treatments for sleep disorders。 The compound's ability to enhance GABAergic transmission may lead to improved sleep quality without the sedative side effects associated with some traditional benzodiazepines。 This is particularly significant given the growing prevalence of insomnia and other sleep-related issues worldwide。
The development of novel benzodiazepine derivatives like 8-bromo-l ,2,3,4,5-tetrahydropyl-I H-l ,l ,4-Benzodiazepine-l ,one also necessitates rigorous safety evaluations。 Pharmacokinetic studies are essential to understand how the body processes this compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles。 Additionally, toxicological assessments help determine safe dosage ranges and potential long-term effects。
In conclusion, 8-bromo-l ,2 ,3 ,l ,l ,l -tetrahydropyl-I H -I ,l ,l -benzodi az ep ine-l ,one (CAS No. 137932 4 -91 -0) represents a promising avenue in pharmaceutical research due to its unique structural features and diverse therapeutic applications。 Ongoing studies continue to unravel its potential benefits across various neurological disorders while addressing safety concerns through comprehensive preclinical evaluations。 As our understanding of benzodiazepine pharmacology evolves, compounds like this will undoubtedly play a pivotal role in shaping future treatments。
1379324-91-0 (8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one) 関連製品
- 2189725-33-3(N-(3-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperidin-1-yl]acetamide)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 400086-18-2(N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide)
- 115464-89-6(2-(3-chlorophenyl)-1H-pyrrole)
- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)
- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)
- 1276414-27-7(2-(benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene)
- 1281314-77-9(1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)
- 1805328-34-0(3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)
- 2228163-51-5(2,4-dibromo-1-(but-3-yn-2-yl)benzene)
